

N-Boc-piperazine-C3-COOH coupling to an E3 ligase ligand

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Compound of Interest

Compound Name: N-Boc-piperazine-C3-COOH

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Application Note and Protocols

Topic: N-Boc-piperazine-C3-COOH Coupling to an E3 Ligase Ligand for PROTAC Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

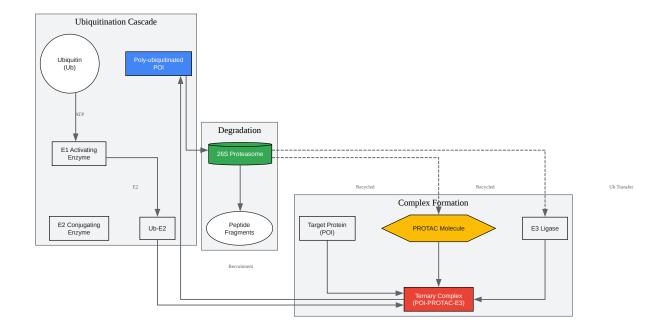
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[2] [3] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[2]

N-Boc-piperazine-C3-COOH is a versatile bifunctional linker building block frequently used in PROTAC development.[4][5][6] The piperazine ring offers a degree of rigidity which can aid in pre-organizing the PROTAC for optimal ternary complex formation, while also potentially improving solubility and metabolic stability.[1] The three-carbon carboxylic acid (C3-COOH) provides a handle for covalent attachment to an E3 ligase ligand, typically through a stable amide bond. This application note provides a detailed protocol for the amide coupling of **N-Boc-piperazine-C3-COOH** to amine-functionalized E3 ligase ligands, a crucial step in the modular synthesis of PROTACs.



PROTAC-Mediated Protein Degradation Pathway

The fundamental role of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase. This action initiates a cascade that results in the target protein's degradation. The process involves the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, which is then recognized and degraded by the proteasome.



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Caption: General signaling pathway of PROTAC-mediated protein degradation.

Principle of Amide Coupling

C3-COOH) and an amine on the E3 ligase ligand is a condensation reaction.[7] This reaction is typically not spontaneous and requires the activation of the carboxylic acid to form a more reactive intermediate.[7] Peptide coupling reagents are used for this activation step. Common classes of coupling reagents include carbodiimides (e.g., EDC, DCC) and aminium/uronium or phosphonium salts (e.g., HATU, HBTU, PyBOP).[7][8] These reagents react with the carboxylic acid to form a highly reactive acyl-isourea or active ester intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond.[9] A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is typically added to neutralize any acid formed and to ensure the amine reactant is in its free base form.

Key Materials and Reagents



Reagent/Material	Purpose	Supplier Examples
N-Boc-piperazine-C3-COOH	Linker Building Block	MedChemExpress, DC Chemicals
Amine-functionalized E3 Ligase Ligand	E3 Ligase Recruiting Moiety	Tocris, Custom Synthesis
HATU or HBTU	Coupling Reagent	Sigma-Aldrich, Aapptec
DIPEA (N,N- Diisopropylethylamine)	Non-nucleophilic Base	Sigma-Aldrich, Thermo Fisher
Anhydrous DMF or DCM	Reaction Solvent	Sigma-Aldrich, VWR
Saturated aq. NaHCO₃	Aqueous Workup	Standard Lab Supply
Brine	Aqueous Workup	Standard Lab Supply
Anhydrous Na ₂ SO ₄ or MgSO ₄	Drying Agent	Standard Lab Supply
Silica Gel	Purification (Chromatography)	Standard Lab Supply
HPLC/LC-MS System	Purity & Identity Analysis	Agilent, Waters
NMR Spectrometer	Structural Confirmation	Bruker, JEOL

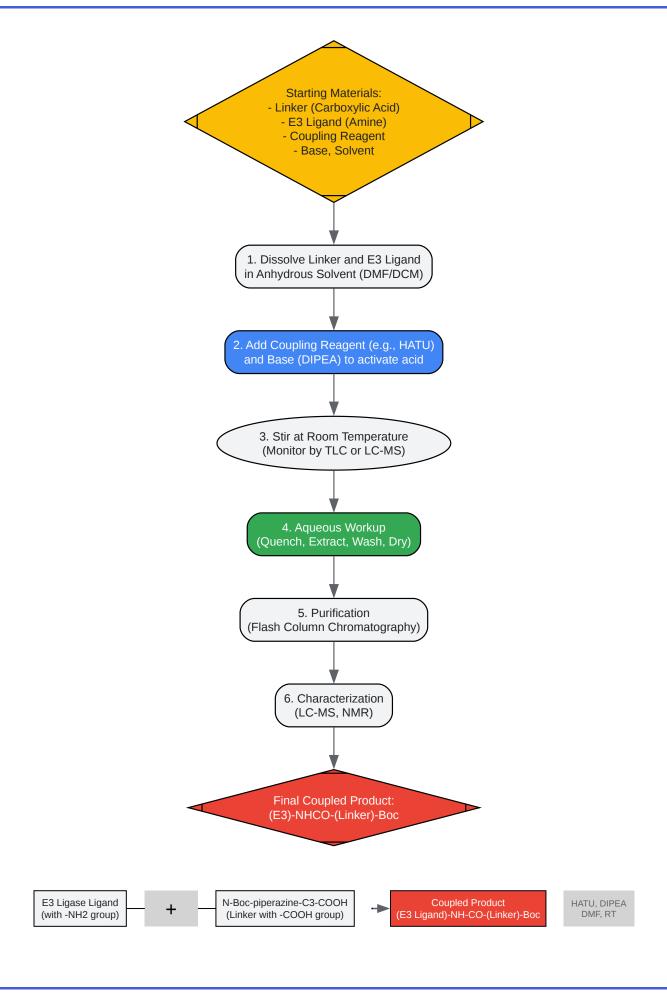
Experimental Protocols

This protocol describes a general procedure for the coupling of **N-Boc-piperazine-C3-COOH** to an amine-functionalized E3 ligase ligand (e.g., an amino-pomalidomide derivative for Cereblon or an amino-VHL ligand).[10][11][12]

General Workflow for Amide Coupling

The synthesis follows a logical progression from reagent preparation to final product characterization.







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